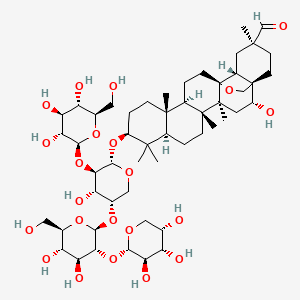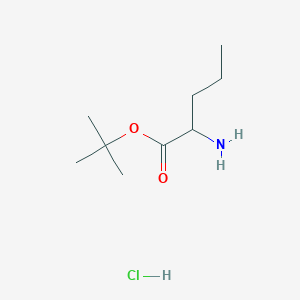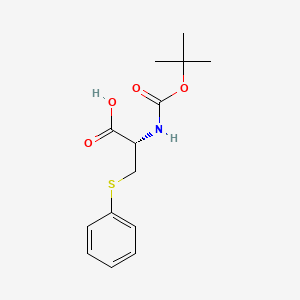
H-Gly-DL-Arg-DL-Ala-DL-Asp-DL-Ser-DL-Pro-DL-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Arg-Ala-Asp-Ser-Pro-Lys is a peptide composed of seven amino acids: glycine, arginine, alanine, aspartic acid, serine, proline, and lysine This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Arg-Ala-Asp-Ser-Pro-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid (lysine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, aspartic acid, alanine, arginine, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Gly-Arg-Ala-Asp-Ser-Pro-Lys can be scaled up using automated peptide synthesizers. These machines follow the same SPPS principles but allow for larger quantities and higher throughput. The peptides are then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Gly-Arg-Ala-Asp-Ser-Pro-Lys can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if formed, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Gly-Arg-Ala-Asp-Ser-Pro-Lys has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in cell adhesion, migration, and signaling studies. It is often used in assays to investigate integrin-mediated cell adhesion.
Medicine: Potential therapeutic applications in wound healing, tissue engineering, and drug delivery systems.
Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and growth.
Mechanism of Action
The mechanism of action of Gly-Arg-Ala-Asp-Ser-Pro-Lys involves its interaction with cell surface receptors, particularly integrins. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion. The peptide binds to the integrin receptors, triggering intracellular signaling pathways that regulate cell behavior, including adhesion, migration, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Gly-Arg-Gly-Asp-Ser-Pro-Lys: Another peptide with a similar sequence but with glycine instead of alanine.
Arg-Gly-Asp-Ser: A shorter peptide known for its role in cell adhesion.
Gly-Arg-Gly-Asp-Ser: Similar to Gly-Arg-Ala-Asp-Ser-Pro-Lys but lacks the proline and lysine residues.
Uniqueness
Gly-Arg-Ala-Asp-Ser-Pro-Lys is unique due to its specific sequence, which provides distinct structural and functional properties. The presence of alanine, proline, and lysine residues contributes to its stability and interaction with integrin receptors, making it a valuable tool in various research and therapeutic applications.
Properties
Molecular Formula |
C29H51N11O11 |
|---|---|
Molecular Weight |
729.8 g/mol |
IUPAC Name |
6-amino-2-[[1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H51N11O11/c1-15(35-24(46)16(36-21(42)13-31)7-4-10-34-29(32)33)23(45)38-18(12-22(43)44)25(47)39-19(14-41)27(49)40-11-5-8-20(40)26(48)37-17(28(50)51)6-2-3-9-30/h15-20,41H,2-14,30-31H2,1H3,(H,35,46)(H,36,42)(H,37,48)(H,38,45)(H,39,47)(H,43,44)(H,50,51)(H4,32,33,34) |
InChI Key |
QCZSKTVOHRZIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-(cyclopropylmethylimino)-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;2-ethylimino-3-[1-(4-fluorophenyl)ethyl]-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-(3-hydroxypropylimino)-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazolidin-4-one;3-[1-(4-fluorophenyl)ethyl]-2-methoxy-5-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]imidazol-4-one](/img/structure/B13393065.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B13393070.png)
![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)







![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)

